11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a trimethoxyphenyl group, and a hexahydro-dibenzo diazepinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hexahydro-dibenzo Diazepinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring using reagents like nitric acid and sulfuric acid.
Attachment of the Trimethoxyphenyl Group: This step may involve the use of methoxylation reactions, where methoxy groups are introduced to a phenyl ring using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. It may serve as a probe to understand these interactions at a molecular level.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the nitrophenyl group may interact with oxidative enzymes, while the trimethoxyphenyl group could affect signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 11-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The uniqueness of 11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and trimethoxyphenyl groups allows for diverse interactions and applications that may not be possible with similar compounds.
Properties
Molecular Formula |
C28H27N3O6 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H27N3O6/c1-35-24-14-18(15-25(36-2)28(24)37-3)17-12-22-26(23(32)13-17)27(16-8-10-19(11-9-16)31(33)34)30-21-7-5-4-6-20(21)29-22/h4-11,14-15,17,27,29-30H,12-13H2,1-3H3 |
InChI Key |
LMRMTNWBYNPHID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C2 |
Origin of Product |
United States |
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